2-Chloro-5-fluorophenylacetic acid

Description

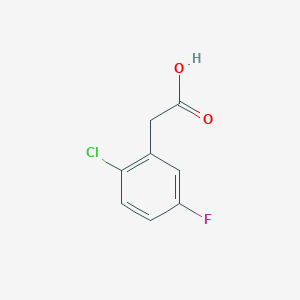

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUKAVLGRHSSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393420 | |

| Record name | 2-Chloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-33-0 | |

| Record name | 2-Chloro-5-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177985-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, proposed synthetic routes, and potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a thorough and informative resource.

Introduction

Halogenated phenylacetic acid derivatives are a significant class of organic compounds widely utilized as versatile intermediates in medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This document aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and predictive models.

| Property | Value | Reference |

| Chemical Formula | C₈H₆ClFO₂ | [1][2][3] |

| Molecular Weight | 188.58 g/mol | [1][2][3] |

| CAS Number | 177985-33-0 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 114-115 °C | [2][4] |

| Boiling Point (Predicted) | 289.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.417 g/cm³ | [2] |

| pKa (Predicted) | 3.85 ± 0.10 | [2] |

| Flash Point (Predicted) | 128.8 °C | [2] |

| InChI | InChI=1S/C8H6ClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | [1][4] |

| SMILES | C1=CC(=C(C=C1F)CC(=O)O)Cl | [1] |

Synthesis of this compound

Proposed Synthetic Route 1: From 2-Chloro-5-fluoroacetophenone via the Willgerodt-Kindler Reaction

This route utilizes the well-established Willgerodt-Kindler reaction, which converts an aryl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.

Experimental Protocol (Representative):

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 2-chloro-5-fluoroacetophenone (1 equivalent) is dissolved in morpholine (excess). Elemental sulfur (2-3 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Thioamide: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide intermediate. Purification can be achieved by column chromatography or recrystallization.

-

Hydrolysis to Carboxylic Acid: The isolated thioamide is suspended in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Purification: If acidic hydrolysis is used, the reaction mixture is cooled and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis is used, the mixture is acidified with a strong acid to precipitate the product. The crude this compound can be purified by recrystallization from a suitable solvent system.

Proposed Synthetic Route 2: From 2-Chloro-5-fluorotoluene

This multi-step synthesis involves benzylic bromination followed by cyanation and subsequent hydrolysis of the nitrile.

Experimental Protocol (Representative):

-

Benzylic Bromination: 2-Chloro-5-fluorotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount) are dissolved in a non-polar solvent like carbon tetrachloride. The mixture is heated to reflux under irradiation with a UV lamp until the reaction is complete (monitored by the disappearance of the starting material by GC or TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated to give the crude benzyl bromide.

-

Cyanation: The crude 2-chloro-5-fluorobenzyl bromide is dissolved in a polar aprotic solvent such as acetone or DMSO. Sodium cyanide or potassium cyanide (1.2 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the substitution is complete. The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(2-chloro-5-fluorophenyl)acetonitrile.

-

Hydrolysis of the Nitrile: The resulting nitrile is subjected to hydrolysis under either acidic (e.g., refluxing with aqueous H₂SO₄) or basic (e.g., refluxing with aqueous NaOH) conditions to afford this compound. The product is then isolated and purified as described in the previous method.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Three protons in the aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be complex due to the presence of both chlorine and fluorine substituents, exhibiting splitting from both neighboring protons and through-space coupling with fluorine.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.7 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A peak in the range of δ 175-180 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the chlorine atom will also be shifted downfield.

-

Methylene Carbon (-CH₂-): A peak around δ 40 ppm.

FT-IR Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: A band in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 188 and an M+2 peak at m/z 190 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143/145.

-

Decarboxylation (-CO₂) to give a fragment at m/z 144/146.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring.

-

Biological Activity and Applications in Drug Development

While specific biological activity studies on this compound are limited in the public domain, its structural motifs suggest significant potential as a building block in medicinal chemistry.

-

Versatile Intermediate: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and central nervous system (CNS) active agents. The presence of both chloro and fluoro substituents provides handles for further chemical modification and can enhance the pharmacological properties of the final drug molecule.

-

Modulation of Physicochemical Properties: The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions. The chlorine atom contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Potential as a Pharmacophore: The substituted phenylacetic acid moiety itself can be a key pharmacophore in certain drug classes. For instance, it is a core component of several NSAIDs.

References

An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic Acid (CAS: 177985-33-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on structurally related compounds.

Core Compound Information

This compound is a disubstituted phenylacetic acid derivative. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules and functional materials.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 177985-33-0 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 114-115 °C | [3] |

| Boiling Point | 289.3 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [2] |

Synthesis and Experimental Protocols

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a highly plausible and commonly employed method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding phenylacetonitrile.

Proposed Synthetic Pathway: Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile

The most direct synthetic route to this compound is the hydrolysis of 2-chloro-5-fluorophenylacetonitrile. This reaction can be effectively carried out under either acidic or basic conditions.[4][5][6][7] The nitrile starting material is commercially available.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

This protocol provides a general methodology for the hydrolysis of an aryl nitrile, which can be adapted for the synthesis of this compound from 2-chloro-5-fluorophenylacetonitrile. Both acidic and basic hydrolysis methods are presented.

Method 1: Acid-Catalyzed Hydrolysis [5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorophenylacetonitrile (1 equivalent).

-

Acid Addition: Add a 50-70% aqueous solution of sulfuric acid or a concentrated solution of hydrochloric acid. The volume should be sufficient to ensure effective stirring.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Method 2: Base-Catalyzed Hydrolysis [4][5]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorophenylacetonitrile (1 equivalent) in ethanol or a similar solvent.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The carboxylic acid will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization can be performed if necessary.

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce in publicly available literature, the broader class of substituted phenylacetic acids is well-known for a range of biological activities.[8][9] This section explores potential applications based on these structural analogies.

Anti-inflammatory Potential

Many phenylacetic acid derivatives, such as diclofenac and fenclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that this compound could exhibit similar inhibitory effects on COX-1 and/or COX-2.

Caption: Hypothetical mechanism of anti-inflammatory action.

Herbicidal Activity

Phenoxyacetic acids and their derivatives are a well-established class of herbicides.[11][12] These compounds often act as synthetic auxins, disrupting normal plant growth processes. The specific substitution pattern on the phenyl ring of this compound could confer herbicidal properties, though experimental validation is required.

Intermediate in Drug Discovery

Given its chemical structure, this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The carboxylic acid moiety allows for straightforward derivatization to amides, esters, and other functional groups, enabling the exploration of structure-activity relationships.

Conclusion

This compound, CAS number 177985-33-0, is a halogenated phenylacetic acid with well-defined physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively documented, established chemical principles allow for the confident prediction of a viable synthetic route via nitrile hydrolysis. Based on structural similarities to known bioactive molecules, this compound holds potential for investigation as an anti-inflammatory agent or as a building block in the development of novel pharmaceuticals and agrochemicals. Further experimental research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. jchps.com [jchps.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-5-fluorophenylacetic acid" molecular structure and weight

An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetic Acid

This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and an acetic acid group at position 1.

Molecular Structure:

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2][3] |

| CAS Number | 177985-33-0 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-115 °C | |

| Boiling Point | 289.3 °C at 760 mmHg | [3] |

| Density | 1.417 g/cm³ | [3] |

Plausible Synthetic Pathway

While specific industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of substituted phenylacetic acids involves the conversion of a corresponding benzyl halide. The following diagram illustrates a logical workflow for a potential synthesis, starting from 2-chloro-5-fluorotoluene.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of 2-(2-Chloro-5-fluorophenyl)acetonitrile

This section details a generalized experimental protocol for the final step (hydrolysis) in the proposed synthetic pathway.

Objective: To hydrolyze 2-(2-Chloro-5-fluorophenyl)acetonitrile to produce this compound.

Materials:

-

2-(2-Chloro-5-fluorophenyl)acetonitrile

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium hydroxide (for optional base hydrolysis)

-

Hydrochloric acid (for acidification in base hydrolysis)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure (Acid Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Chloro-5-fluorophenyl)acetonitrile.

-

Acid Addition: Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The reaction is exothermic and should be cooled in an ice bath during addition.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate.

-

Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Handle concentrated acids and organic solvents with extreme care.

References

Synthesis of 2-Chloro-5-fluorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details potential synthetic routes, including precursor materials, reaction conditions, and experimental protocols, to assist researchers and chemists in the efficient production of this valuable molecule.

Introduction

This compound (CAS No: 177985-33-0) is an important building block in medicinal chemistry. Its substituted phenylacetic acid structure is a common motif in a variety of biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. This guide explores the most plausible and documented methods for its synthesis.

Overview of Synthetic Pathways

Several synthetic strategies can be employed to prepare this compound. The most prominent routes, detailed in this guide, include:

-

Pathway 1: From 2-Chloro-5-fluorotoluene via chlorination, cyanation, and hydrolysis. This is a classic and often industrially scalable approach for the synthesis of phenylacetic acids.

-

Pathway 2: Arndt-Eistert Homologation of 2-Chloro-5-fluorobenzoic Acid. This method provides a one-carbon chain extension of the corresponding benzoic acid.

-

Pathway 3: Willgerodt-Kindler Reaction of 2-Chloro-5-fluoroacetophenone. This pathway allows for the conversion of an acetophenone derivative to the desired phenylacetic acid.

Pathway 1: Synthesis from 2-Chloro-5-fluorotoluene

This pathway is a three-step process starting from the readily available 2-Chloro-5-fluorotoluene. The methyl group is first halogenated to a benzyl chloride, which then undergoes nucleophilic substitution with a cyanide salt to form a benzyl cyanide. Finally, hydrolysis of the nitrile yields the target carboxylic acid.

Quantitative Data Summary (Based on Analogous Reactions)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chlorination | 6-chloro-2-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide | - | 100-110 | 3 | High |

| 2. Cyanation | p-fluorobenzyl chloride | K₄[Fe(CN)₆], CuI | Toluene | 180 | 20 | 85 |

| 3. Hydrolysis | o-chlorobenzyl cyanide | Hydrochloric acid | - | 95 | 5 | 95.9 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride

-

Materials: 2-Chloro-5-fluorotoluene, Sulfuryl chloride, Dibenzoyl peroxide (radical initiator).

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-Chloro-5-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a catalytic amount of dibenzoyl peroxide.

-

Heat the mixture to 100-110 °C and stir for approximately 3 hours.[1]

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is distilled to afford 2-Chloro-5-fluorobenzyl chloride.

-

Step 2: Synthesis of 2-Chloro-5-fluorobenzyl cyanide

-

Materials: 2-Chloro-5-fluorobenzyl chloride, Potassium ferrocyanide (K₄[Fe(CN)₆]), Copper(I) iodide (CuI), Toluene.

-

Procedure:

-

In a reaction tube, add CuI (0.3 eq) and toluene. Stir for 1 minute.

-

Add K₄[Fe(CN)₆] (0.5 eq) and 2-Chloro-5-fluorobenzyl chloride (1.0 eq) to the mixture.

-

Seal the reaction tube and heat to 180 °C with stirring for 20 hours.[2]

-

After cooling to room temperature, the reaction mixture is worked up by extraction to isolate the 2-Chloro-5-fluorobenzyl cyanide.

-

Step 3: Synthesis of this compound

-

Materials: 2-Chloro-5-fluorobenzyl cyanide, Hydrochloric acid.

-

Procedure:

-

Heat 2-Chloro-5-fluorobenzyl cyanide (1.0 eq) to 95 °C in a reaction flask.

-

Slowly add concentrated hydrochloric acid (2.5 eq).

-

Maintain the temperature at 95 °C and stir for 5 hours.[3]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the benzyl cyanide is consumed.

-

Add water to the reaction mixture, stir, and cool to induce crystallization.

-

Filter the precipitate, wash with water, and dry to obtain this compound.[2]

-

Pathway 2: Arndt-Eistert Homologation of 2-Chloro-5-fluorobenzoic Acid

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[4] This pathway involves the conversion of 2-Chloro-5-fluorobenzoic acid to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, yields a ketene that is trapped by water to form the final product.[4][5]

Quantitative Data Summary (General Procedure)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Acid Chloride Formation | Carboxylic acid | Thionyl chloride or Oxalyl chloride | - | Reflux | 1-2 |

| 2. Diazoketone Formation | Acid chloride | Diazomethane or Trimethylsilyldiazomethane | THF/Acetonitrile | 0 to RT | 10 |

| 3. Wolff Rearrangement | Diazoketone | Silver benzoate, Water | Dioxane | 80 | 10 |

Experimental Protocol (Adapted from a General Procedure)

Step 1: Synthesis of 2-Chloro-5-fluorobenzoyl chloride

-

Materials: 2-Chloro-5-fluorobenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask, combine 2-Chloro-5-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Chloro-5-fluorobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2 & 3: Arndt-Eistert Homologation

-

Materials: 2-Chloro-5-fluorobenzoyl chloride, Trimethylsilyldiazomethane (safer alternative to diazomethane), Acetic acid, Silver benzoate, Dioxane, Water.

-

Procedure:

-

Dissolve the crude 2-Chloro-5-fluorobenzoyl chloride (1.0 eq) in a 1:1 mixture of THF and acetonitrile.

-

Cool the solution to 0 °C and add trimethylsilyldiazomethane (2.0 M in hexane, 2.0 eq).[5]

-

Allow the reaction to warm to room temperature and stir for 10 hours.

-

Add acetic acid (2.7 eq) and remove the volatiles under vacuum to obtain the crude diazoketone.[5]

-

To a solution of the crude diazoketone in dioxane, add water (20.0 eq) and silver benzoate (0.2 eq).[5]

-

Heat the mixture to 80 °C and stir for 10 hours.[5]

-

After cooling, perform an aqueous workup with dilute HCl and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.

-

Pathway 3: Willgerodt-Kindler Reaction of 2-Chloro-5-fluoroacetophenone

The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid.[6] This pathway would start with 2-Chloro-5-fluoroacetophenone, which is reacted with sulfur and an amine (typically morpholine) to form a thioamide, followed by hydrolysis.

Quantitative Data Summary (Based on Analogous Reactions)

| Step | Reactants | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Thioamide Formation | Acetophenone | Sulfur, Morpholine | Reflux | 12 | Moderate |

| 2. Hydrolysis | Thioamide | 40% aq. NaOH | Reflux | 12 | Moderate |

Experimental Protocol (Adapted from a General Procedure for Acetophenone)

Step 1: Synthesis of the Thioamide Intermediate

-

Materials: 2-Chloro-5-fluoroacetophenone, Sulfur, Morpholine.

-

Procedure:

-

In a flask equipped for reflux and stirring, combine 2-Chloro-5-fluoroacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (excess).

-

Heat the mixture to reflux with strong stirring for 12 hours.[7]

-

After cooling, the reaction mixture would be worked up to isolate the thioamide intermediate.

-

Step 2: Hydrolysis to this compound

-

Materials: Thioamide intermediate, Sodium hydroxide solution.

-

Procedure:

-

To the crude thioamide from the previous step, add a 40% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for an additional 12 hours to effect hydrolysis.[7]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

The crude product is then collected by filtration, washed, and can be purified by recrystallization.[7]

-

Precursor Synthesis and Availability

-

2-Chloro-5-fluorotoluene: This is a commercially available starting material.

-

2-Chloro-5-fluorobenzoic acid: This precursor for the Arndt-Eistert homologation is also commercially available.[8]

-

2-Chloro-5-fluoroacetophenone: This starting material for the Willgerodt-Kindler reaction can be synthesized via a Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The synthesis of a similar compound, 2,4-dichloro-5-fluoro acetophenone, is well-documented and proceeds with good yields.[9][10]

Conclusion

This guide has outlined three primary synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations (e.g., the use of diazomethane in the Arndt-Eistert homologation). The synthesis starting from 2-Chloro-5-fluorotoluene represents a robust and industrially viable option. The Arndt-Eistert homologation and the Willgerodt-Kindler reaction offer valuable alternatives, particularly for laboratory-scale synthesis. The provided experimental protocols, adapted from established procedures for analogous compounds, offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 3. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

Biological Activity of 2-Chloro-5-fluorophenylacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of research into the biological activities of derivatives of 2-Chloro-5-fluorophenylacetic acid. Despite the synthetic accessibility of this scaffold, a notable scarcity of publicly available data exists for its direct derivatives (e.g., amides, esters, hydrazones). Consequently, this document extends its scope to encompass the biological activities of structurally related compounds, offering insights into potential therapeutic applications. This guide summarizes key findings on the anticancer and antimicrobial properties of analogous phenylacetic acid and acetamide derivatives, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to inform future research and drug discovery efforts in this area.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential as a core scaffold in medicinal chemistry. Its structural features, including the presence of electron-withdrawing chloro and fluoro groups, suggest the possibility of diverse biological activities. Halogenated phenylacetic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may influence its pharmacokinetic and pharmacodynamic properties, making its derivatives of interest for novel drug development.

However, a thorough review of the scientific literature reveals a significant gap in the reported biological evaluation of direct derivatives of this compound. This guide, therefore, aims to provide a valuable resource by summarizing the biological activities of the most closely related chemical structures, thereby offering a predictive framework for the potential of this compound derivatives.

Anticancer Activity of Structurally Related Phenylacetamide Derivatives

Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A study by Aliabadi et al. investigated the in-vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. The results indicate that these compounds exhibit potential as anticancer agents, particularly against prostate carcinoma.

Table 1: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

| Compound | R | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |

| 2a | o-NO2 | 196 | >250 | 208 |

| 2b | m-NO2 | 52 | 191 | 178 |

| 2c | p-NO2 | 80 | >250 | 100 |

| 2d | o-OCH3 | 158 | >250 | 218 |

| 2e | m-OCH3 | 156 | 247 | 206 |

| 2f | p-OCH3 | 168 | >250 | 243 |

| Imatinib | - | 40 | 79 | 98 |

Data extracted from Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 459-465.[1]

Cytotoxicity of 2-Chloroacetamide Derivatives Bearing Thiazole Scaffolds

A study focused on 2-chloro- and 2,2-dichloroacetamides with thiazole scaffolds demonstrated significant cytotoxic activity for the monochloro derivatives against several cancer cell lines. This suggests that the chloroacetamide moiety, which could be derived from this compound, is a key pharmacophore for anticancer activity. The proposed mechanism of action involves the inhibition of glutathione S-transferase (GST).[2]

Table 2: Cytotoxic Activity of 2-Chloroacetamide Derivatives [2]

| Cell Line | Compound Class | Activity |

| Jurkat (T-cell leukemia) | 2-Chloroacetamides | Significant |

| MDA-MB-231 (Breast cancer) | 2-Chloroacetamides | Significant |

| Ba/F3 with calreticulin mutations | 2-Chloroacetamides | Significant |

| All tested cell lines | 2,2-Dichloroacetamides | Negligible |

Qualitative data summarized from a study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.[2]

Antimicrobial Activity of Structurally Related Derivatives

Derivatives of aromatic acids, particularly those incorporating thiosemicarbazide and hydrazone moieties, have been widely investigated for their antimicrobial properties. Although specific data for this compound derivatives is lacking, the broader classes of compounds offer a strong rationale for their potential in this area.

Antibacterial Activity of Thiosemicarbazide Derivatives

Thiosemicarbazides are known for their broad spectrum of biological activities, including antibacterial effects. A study on various thiosemicarbazide derivatives highlighted their activity against Gram-positive bacteria.[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) |

| 3g (N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide) | 62.5 | 125 | 125 |

| Streptomycin (Standard) | 10 | 10 | 10 |

Data from a study on the antibacterial activity of newly synthesized thiosemicarbazide derivatives.

Another study on thiosemicarbazide derivatives of hydroxybenzoic acid hydrazides also showed promising activity against Gram-positive bacteria, with some derivatives of salicylic acid hydrazide being the most potent.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of structurally related compounds. These protocols can serve as a foundation for the evaluation of novel this compound derivatives.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1]

-

Equimolar quantities of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes.

-

The appropriate aniline derivative is then added to the mixture.

-

Stirring is continued for 24 hours.

-

The completion of the reaction is monitored by thin-layer chromatography.

-

Acetonitrile is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The ethyl acetate phase is separated and washed successively with sodium bicarbonate solution, diluted sulfuric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The ethyl acetate is evaporated under reduced pressure to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)[6][7][8]

-

Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Activity (Serial Dilution Method)[3]

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the stock solution are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test bacterium is added to each well.

-

The plate is incubated at 37°C for 24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives have not been elucidated, related compounds have been shown to act through various mechanisms.

Proposed Anticancer Mechanism of Action for 2-Chloroacetamide Derivatives

For 2-chloroacetamide derivatives bearing thiazole scaffolds, a proposed mechanism involves the inhibition of Glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in detoxification and can contribute to drug resistance in cancer cells. Inhibition of GST can lead to an accumulation of toxic substances within the cancer cell, ultimately leading to apoptosis.[2]

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-5-fluorophenylacetic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated phenylacetic acid derivatives have emerged as particularly valuable intermediates. This technical guide focuses on the properties, synthesis, and applications of 2-Chloro-5-fluorophenylacetic acid , a versatile building block whose unique substitution pattern offers a confluence of reactivity and functionality, making it a key component in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis. The key data for this compound (CAS No: 177985-33-0) are summarized below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 114-115 °C | |

| Boiling Point | 289.3 °C at 760 mmHg | |

| Density | 1.417 g/cm³ | |

| CAS Number | 177985-33-0 | [1][2] |

Synthesis of this compound: Key Methodologies

Hydrolysis of 2-Chloro-5-fluorophenylacetonitrile

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) derivative.[3] This two-step process typically involves the synthesis of the nitrile followed by its conversion to the carboxylic acid.

Workflow for Synthesis via Nitrile Hydrolysis

References

Spectroscopic Profile of 2-Chloro-5-fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-5-fluorophenylacetic acid (CAS: 177985-33-0), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds, namely 2-chlorophenylacetic acid and 4-fluorophenylacetic acid. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- | ~ 3.7 | Singlet (s) | N/A |

| Ar-H | 7.1 - 7.4 | Multiplet (m) | N/A |

| -COOH | > 10 | Broad Singlet (br s) | N/A |

Predictions are based on typical chemical shifts for phenylacetic acid derivatives, considering the electron-withdrawing effects of the chlorine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~ 40 |

| Ar-C (quaternary) | 125 - 165 (multiple signals, some showing C-F coupling) |

| Ar-CH | 115 - 135 (multiple signals, some showing C-F coupling) |

| -COOH | > 170 |

Predictions are based on the known chemical shifts for substituted benzene rings and carboxylic acids, with expected shifts due to the presence of chloro and fluoro groups.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O | 1210 - 1320 | Strong |

| C-Cl | 700 - 800 | Strong |

| C-F | 1000 - 1400 | Strong |

These predictions are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-COOH]⁺ | 143/145 | Loss of the carboxylic acid group. |

| [M-CH₂COOH]⁺ | 129/131 | Loss of the acetic acid side chain. |

Predicted fragmentation patterns are based on the common fragmentation pathways of phenylacetic acid derivatives.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.[1]

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[2][3]

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons, and a spectral width of 0-220 ppm.[4]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[6]

-

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described for the ATR method.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[7]

-

Instrumentation: Use a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: Generalized workflow for spectroscopic analysis of a solid organic compound.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. books.rsc.org [books.rsc.org]

- 5. amherst.edu [amherst.edu]

- 6. Experimental Design [web.mit.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility and stability of "2-Chloro-5-fluorophenylacetic acid"

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a chlorine and a fluorine atom on the phenyl ring, influences its physicochemical properties, including solubility and stability. These characteristics are critical in the context of pharmaceutical development, as they can impact formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, drawing upon data from structurally related compounds and established pharmaceutical testing principles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| CAS Number | 177985-33-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 114-115 °C | |

| Boiling Point | 289.3 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.417 g/cm³ | [4] |

| pKa (Predicted) | 3.85 ± 0.10 | |

| Flash Point | 128.8 °C | [4] |

Solubility Profile

Expected Solubility:

-

Aqueous Solubility: Expected to be low. For comparison, 2-chlorophenoxyacetic acid has an aqueous solubility of 1,280 mg/L at 25 °C[5], while phenylacetic acid is approximately 0.5 g/100 mL[6]. The presence of the halogen atoms on the phenyl ring of this compound likely further decreases its solubility in water.

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents. Phenylacetic acid is soluble in ethanol, ether, and chloroform[6]. A related compound, 2-Chloro Phenyl Acetic Acid, is readily soluble in ethanol, methanol, and acetone. Similarly, 4-fluorophenylacetic acid is moderately soluble in ethanol[7].

Table of Expected Solubility:

| Solvent | Expected Solubility | Rationale based on Analogous Compounds |

| Water | Sparingly to Slightly Soluble | Halogenated phenylacetic acids generally have low aqueous solubility[5][6]. |

| Methanol | Soluble | Phenylacetic acid derivatives are typically soluble in alcohols[7]. |

| Ethanol | Soluble | Phenylacetic acid derivatives are typically soluble in alcohols[6][7]. |

| Acetone | Soluble | 2-Chloro Phenyl Acetic Acid is soluble in acetone. |

| Acetonitrile | Moderately Soluble to Soluble | A common solvent for related compounds in analytical methods. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |

| Hexane | Insoluble | 4-Fluorophenylacetic acid is insoluble in non-polar solvents like hexane[7]. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound, based on established methods.[6]

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visible to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set at the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, forced degradation studies on structurally related compounds can provide insights into its potential degradation pathways.

Expected Degradation Pathways:

Based on the chemistry of phenylacetic acids and halogenated aromatic compounds, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation of the overall molecule may occur. The carbon-fluorine bond can be susceptible to hydrolysis under certain conditions[8].

-

Oxidation: The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.

-

Photodegradation: Aromatic compounds can be sensitive to light. Photolytic degradation may involve dechlorination or other rearrangements.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids. For haloacetic acids, thermal degradation can occur via decarboxylation or hydrolysis[9].

Table of Expected Stability under Forced Degradation Conditions:

| Stress Condition | Expected Degradation | Potential Degradation Products | Rationale |

| Acidic (e.g., 0.1 M HCl, 60°C) | Possible | Isomeric rearrangements, hydrolysis of C-F bond | General acid-catalyzed degradation. |

| Basic (e.g., 0.1 M NaOH, 60°C) | Likely | Hydrolysis of C-F bond, other rearrangements | Base-catalyzed hydrolysis is a known pathway for some organofluorine compounds[8]. |

| Oxidative (e.g., 3% H₂O₂, RT) | Likely | Hydroxylated derivatives, ring-opened products | Phenyl rings are susceptible to oxidative attack. |

| Thermal (e.g., 80°C, solid state) | Possible at high temp | Decarboxylation products | Common thermal degradation pathway for carboxylic acids[9]. |

| Photolytic (ICH Q1B conditions) | Likely | Dechlorinated or de-fluorinated products | Halogenated aromatics can undergo photodehalogenation. |

Experimental Protocol for Stability and Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven, water bath

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Analyze the samples using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.

-

Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method is generally suitable. The method should be capable of separating the parent compound from all significant degradation products.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength and/or mass spectrometry.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for understanding its likely solubility and stability characteristics based on the properties of analogous compounds and established pharmaceutical science principles. The provided experimental protocols offer a starting point for researchers to generate specific data for this molecule, which is essential for its potential development in pharmaceutical or other applications. Further empirical studies are necessary to definitively quantify its solubility in various solvent systems and to fully characterize its degradation pathways and kinetics under different stress conditions.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Chloro-4-fluorophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. ijisrt.com [ijisrt.com]

- 5. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Potential of 2-Chloro-5-fluorophenylacetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-5-fluorophenylacetic Acid as a Core Scaffold in Medicinal Chemistry.

Introduction

This compound is a halogenated aromatic carboxylic acid that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable scaffold for designing molecules with tailored physicochemical and pharmacological properties. The presence of halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of anti-inflammatory agents. While direct biological data on this specific molecule is limited in publicly available literature, this guide will draw upon analogous structures to illustrate its potential, provide hypothetical yet plausible experimental protocols, and outline key signaling pathways that derivatives of this scaffold are likely to modulate.

Core Scaffold: Chemical Properties and Synthetic Versatility

This compound (C₈H₆ClFO₂) is a white to off-white crystalline solid with a molecular weight of 188.58 g/mol .[1][2] Its structure allows for a variety of chemical modifications, primarily at the carboxylic acid moiety. This functional group can be readily converted into esters, amides, and other derivatives, enabling the exploration of a wide chemical space. The phenyl ring itself can also undergo further substitution, although the existing halogen atoms direct new substituents to specific positions.

The true potential of this compound lies in its use as a foundational element for creating more complex molecules. By reacting the carboxylic acid with various amines or alcohols, a diverse library of compounds can be synthesized and screened for biological activity.

Potential Therapeutic Applications: Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. A major strategy in the development of anti-inflammatory drugs has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target these enzymes.

Derivatives of phenylacetic acid are well-established pharmacophores in the design of NSAIDs. The structural similarity of this compound to known anti-inflammatory agents suggests that its derivatives could also exhibit potent and selective COX-2 inhibition.

Quantitative Data from Analogous Compounds

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |

| Pyrazoline-phenoxyacetic acid derivatives | COX-2 | 0.03 | 196.9 - 365.4 | Celecoxib | 0.05 |

Table 1: In vitro COX-2 inhibitory activity of analogous pyrazoline-phenoxyacetic acid derivatives.[3]

| Compound Class | Analgesic Activity (ED50 in µM/kg) | Reference Compound | ED50 (µM/kg) |

| Benzothiazole-benzenesulphonamide derivatives | 69 - 156 | Celecoxib | 70 - 156 |

Table 2: In vivo analgesic activity of analogous benzothiazole derivatives.[4][5]

These data strongly suggest that the phenylacetic acid scaffold, when appropriately modified, can yield highly potent and selective COX-2 inhibitors. The unique electronic properties conferred by the chloro and fluoro substituents of this compound could further enhance this activity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and biological evaluation of a hypothetical library of amide derivatives of this compound.

Synthesis of Amide Derivatives

A representative synthetic protocol for the preparation of an amide derivative of this compound is as follows:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 can be determined using a whole blood assay.

-

Enzyme Preparation: Follow standard literature procedures for the isolation and preparation of COX-1 and COX-2 enzymes.

-

Assay Protocol: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at 37 °C. Initiate the reaction by adding arachidonic acid.

-

Measurement of Prostaglandin E₂ (PGE₂): After a 10-minute incubation, terminate the reaction and measure the concentration of PGE₂ produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis of the concentration-response curves. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizations

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound.

COX-2 Signaling Pathway

Derivatives of this compound are hypothesized to act as inhibitors of the COX-2 enzyme, a key player in the inflammatory cascade. The diagram below illustrates the central role of COX-2 in the synthesis of prostaglandins.

Conclusion

This compound represents a promising and under-explored starting point for the development of novel therapeutic agents. Its chemical tractability and the proven track record of the phenylacetic acid scaffold in anti-inflammatory drug discovery make it a compelling candidate for further investigation. The data from analogous compounds strongly support the hypothesis that derivatives of this molecule could be potent and selective COX-2 inhibitors. The experimental protocols and workflows provided in this guide offer a clear path for researchers to synthesize and evaluate new chemical entities based on this versatile core. Future studies should focus on building and screening a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with therapeutic potential.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-5-fluorophenylacetic Acid in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern drug development, the strategic selection of chemical intermediates is a cornerstone of efficient and successful pharmaceutical synthesis. Among these, 2-Chloro-5-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, has emerged as a critical building block in the creation of novel therapeutic agents. This technical guide provides an in-depth analysis of its properties, synthesis, and significant role as a precursor in the pharmaceutical industry, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound (C₈H₆ClFO₂) is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. The presence of these halogens can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

| Property | Value | Reference |

| CAS Number | 177985-33-0 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [2][3][4][5] |

| Molecular Weight | 188.58 g/mol | [2][4] |

| Melting Point | 114-115 °C | [6] |

| Boiling Point | 211.4 °C at 760 mmHg | [1] |

| Appearance | White crystalline powder | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the multi-step conversion of a readily available starting material like p-fluoroaniline. This process typically includes bromination, diazochlorination, and subsequent reactions to introduce the chloro and acetic acid moieties.

A representative, though not exhaustive, synthetic workflow is outlined below. It is important to note that specific reaction conditions and reagents may vary based on patented procedures and process optimization.

Application in Pharmaceutical Synthesis: A Case Study

While the direct synthesis of numerous commercial drugs from this compound is often proprietary, its utility as a key intermediate can be illustrated through the synthesis of compounds with therapeutic potential. For instance, derivatives of phenylacetic acid are integral to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.

A notable example of a pharmaceutical composition involves a derivative, 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid , which has been investigated for its therapeutic properties. The synthesis of such a molecule would logically involve the coupling of a phenylacetic acid derivative with an appropriate aniline.

Hypothetical Synthesis of a Phenylacetic Acid-Based Therapeutic Agent

The following section outlines a plausible, generalized experimental protocol for the synthesis of a substituted anilino-phenylacetic acid, demonstrating the role of a this compound derivative.

Reaction Scheme:

Experimental Protocol: Synthesis of a Substituted (Anilino)phenylacetic Acid

This protocol is a generalized representation and would require optimization for specific substrates.

-

Reaction Setup: To a dry, inert-atmosphere glovebox or Schlenk line, add the this compound derivative (1.0 eq), the substituted aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., cesium carbonate, 2.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

Quantitative Data from a Representative Coupling Reaction:

The following table provides hypothetical quantitative data for a typical coupling reaction, illustrating the information that would be gathered during process development.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |